molecular formula C13H16N4O3 B1659343 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide CAS No. 646497-32-7

3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide

Cat. No. B1659343
CAS RN: 646497-32-7
M. Wt: 276.29 g/mol
InChI Key: XJQVYCQCXYYPAR-UHFFFAOYSA-N
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Description

3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Scientific Research Applications

3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide has been investigated for its potential as a kinase inhibitor, which could lead to the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes, including protein kinases, which play a crucial role in the growth and survival of cancer cells. By inhibiting these enzymes, 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide can disrupt the signaling pathways that promote cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide has a low toxicity profile and does not cause significant adverse effects in normal cells. However, it can cause cell cycle arrest and induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research on 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide. One potential direction is to investigate its potential as a kinase inhibitor for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to determine the optimal administration route and dosage for this compound in vivo. Finally, more research is needed to understand the exact mechanism of action of 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide and to identify potential drug targets that could lead to the development of new cancer therapies.

properties

IUPAC Name

3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-20-8-4-7-15-12(18)11-16-10-6-3-2-5-9(10)13(19)17(11)14/h2-3,5-6H,4,7-8,14H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQVYCQCXYYPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380244
Record name 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

646497-32-7
Record name 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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